Product packaging for 3-Cyclooctyl-1,1-diethylurea(Cat. No.:)

3-Cyclooctyl-1,1-diethylurea

Cat. No.: B4391538
M. Wt: 226.36 g/mol
InChI Key: UNXABWBBYAWMAP-UHFFFAOYSA-N
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Description

3-Cyclooctyl-1,1-diethylurea is a chemical compound of interest in medicinal chemistry and organic synthesis research. It belongs to the class of 1,1-diethylurea derivatives, which have been identified as potential inhibitors of the human soluble epoxide hydrolase (sEH) enzyme . Inhibition of sEH is a promising therapeutic strategy for managing inflammation, hypertension, and neuropathic pain . The structure features a urea core, a motif known for its ability to form strong hydrogen bonds, which is critical for molecular recognition in biological systems . Researchers can utilize this compound as a building block for developing more complex molecules or as a reference standard in pharmacological studies. The cyclooctyl moiety may influence the compound's lipophilicity and binding affinity, making it a valuable probe for structure-activity relationship (SAR) investigations. As with all compounds of this class, it is supplied for research purposes and is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26N2O B4391538 3-Cyclooctyl-1,1-diethylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclooctyl-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-15(4-2)13(16)14-12-10-8-6-5-7-9-11-12/h12H,3-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXABWBBYAWMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclooctyl 1,1 Diethylurea

Historical and Current Synthetic Routes to N,N-Dialkyl-N'-cyclooctylureas

The synthesis of N,N'-disubstituted ureas, including the N,N-dialkyl-N'-cyclooctylurea family, has evolved from traditional methods fraught with hazardous reagents to more sophisticated and safer catalytic processes.

Historically, the reaction of amines with phosgene (B1210022) and its derivatives was a common method for producing ureas. e-journals.inscispace.com However, the extreme toxicity of phosgene has driven the development of alternative, safer routes. scispace.com Other classical approaches include the reaction of amines with isocyanates or the thermal reaction of urea (B33335) with amines. e-journals.in

Current synthetic methodologies focus on catalytic carbonylations, which utilize less hazardous starting materials. These modern routes include:

Oxidative Carbonylation: This involves the reaction of an amine, such as cyclooctylamine, with carbon monoxide and an oxidant, often in the presence of a metal catalyst. Palladium(II) complexes, for instance, have been effectively used for the oxidative carbonylation of both aromatic and aliphatic primary amines under atmospheric pressure of carbon monoxide, with the catalyst being recycled anodically. acs.org

Reductive Carbonylation: This method also uses amines as a starting material. e-journals.in

Reaction with Carbon Dioxide: Direct synthesis from amines and CO2 is a highly attractive green chemistry route. rsc.org While aromatic amines are often unreactive due to lower basicity, aliphatic amines like cyclooctylamine can react to form carbamates, which are precursors to ureas. thieme-connect.de

Reaction with Alternative Carbonyl Sources: To avoid the direct use of carbon monoxide or phosgene, other reagents can serve as the carbonyl source. Ethylene (B1197577) carbonate, which can be produced from ethylene oxide and carbon dioxide, reacts with primary amines in the presence of a catalyst to form N,N'-disubstituted ureas. scispace.com Similarly, biuret (B89757) has been used as a starting material to react with various amines. e-journals.in A manganese-pincer complex has demonstrated the ability to catalyze the dehydrogenative coupling of amines with methanol (B129727), where methanol ultimately serves as the source of the carbonyl group, producing symmetrical ureas and hydrogen gas as the only byproduct. acs.org

Optimized Reaction Conditions for the Preparation of 3-Cyclooctyl-1,1-diethylurea

Optimizing reaction parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing yield, selectivity, and efficiency in the synthesis of asymmetrically substituted ureas like this compound.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence reaction outcomes. In the manganese-catalyzed dehydrogenative synthesis of symmetrical ureas, the solvent had a profound impact on yield. For the synthesis of 1,3-dioctylurea, tetrahydrofuran (B95107) (THF) proved to be the optimal solvent, leading to a near-quantitative yield, whereas other solvents like toluene (B28343) and anisole (B1667542) were less effective. acs.org Performing the reaction under neat (solvent-free) conditions resulted in a significantly lower yield. acs.org For other urea syntheses, such as those for N-(cyanomethyl)ureas, solvents like dichloromethane (B109758) (CH2Cl2) and THF have been utilized. acs.org The solubility of reactants and intermediates, as well as the solvent's interaction with the catalyst and transition states, are key factors in its effectiveness.

Table 1: Effect of Solvent on Manganese-Catalyzed Synthesis of 1,3-Dioctylurea Catalytic conditions: octylamine (B49996) (1 mmol), methanol (4 mmol), catalyst (1 mol %), base (4 mol %), solvent (1 mL), 24 h. Data sourced from ACS Catalysis. acs.org

Solvent Temperature (°C) Yield (%)
Toluene 120 44
Anisole 120 45
THF 120 78
THF 150 98
None (Neat) 150 35

Catalyst Systems in Urea Formation Reactions

The catalyst is central to many modern urea synthesis methods, enabling milder reaction conditions and higher efficiency. A variety of catalytic systems have been reported for the synthesis of disubstituted ureas.

Manganese Catalysts: Pincer complexes of manganese, an earth-abundant metal, are effective for the dehydrogenative coupling of amines and methanol to form symmetrical ureas. acs.org In a study, a specific manganese-Macho pincer complex was found to be the most active among several tested, yielding dicyclohexylurea at 85% and dicyclooctylurea at a slightly lower yield under optimized conditions. acs.org

Palladium Catalysts: Palladium(II) systems are well-established for the oxidative carbonylation of amines to ureas. acs.org

Zirconium Catalysts: Zirconyl chloride octahydrate (ZrOCl2·8H2O) has been successfully employed as a non-toxic and readily available catalyst for synthesizing N,N'-disubstituted ureas from biuret and various amines under solvent-free microwave conditions. e-journals.in

Solid Catalysts: Calcium oxide (CaO) has proven to be an excellent, efficient, and separable solid catalyst for producing N,N'-disubstituted ureas from ethylene carbonate and primary amines under mild conditions. scispace.comresearchgate.net

Table 2: Selected Catalyst Systems for N,N'-Disubstituted Urea Synthesis

Catalyst System Reactants Type of Urea Key Features
Manganese Pincer Complex / KOtBu Primary Amine + Methanol Symmetrical N,N'-dialkyl/dicycloalkyl Earth-abundant metal, dehydrogenative coupling. acs.org
Pd(II) / Anodic Recycling Primary Amine + CO Symmetrical N,N'-diaryl/dialkyl Operates at atmospheric pressure. acs.org
ZrOCl2·8H2O Biuret + Amine Symmetrical N,N'-diaryl/dialkyl Solvent-free, microwave-assisted, non-toxic catalyst. e-journals.in
Calcium Oxide (CaO) Ethylene Carbonate + Primary Amine Symmetrical N,N'-dialkyl Efficient, solid, recyclable catalyst. scispace.com

Temperature and Pressure Optimization Strategies

Temperature and pressure are fundamental parameters that must be carefully controlled to achieve optimal results in urea synthesis. cdsentec.com Industrial-scale urea production from ammonia (B1221849) and carbon dioxide traditionally operates at high temperatures (around 200°C) and pressures. acs.org The decomposition of the ammonium (B1175870) carbamate (B1207046) intermediate is favored by increased temperature and decreased pressure. ijemh.com

However, modern catalytic methods often allow for significantly milder conditions. For example, some palladium-catalyzed carbonylations proceed at atmospheric pressure. acs.org The optimization of manganese-catalyzed urea synthesis showed that increasing the temperature from 120°C to 150°C in a sealed vessel (leading to increased pressure) dramatically improved the reaction yield from 78% to 98%. acs.org Conversely, for the synthesis of some urea-formaldehyde products, reaction temperatures are optimized in the lower range of 40-70°C. acs.orgas-proceeding.com The ideal temperature and pressure strategy is therefore highly dependent on the specific reaction pathway, reactants, and catalyst system employed. cdsentec.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes, emphasizing the reduction of waste, use of less hazardous materials, and energy efficiency. google.com The synthesis of ureas is an active area for the application of these principles. ureaknowhow.comrsc.org

Solvent-Free and Neoteric Solvent Methodologies

A primary focus of green synthesis is the replacement or elimination of volatile organic solvents. google.com

Solvent-Free Synthesis: Several methodologies have been developed for the solvent-free synthesis of ureas. These reactions, often activated by microwave irradiation or simply by mixing the reactants, can lead to high yields in remarkably short reaction times compared to traditional solution-phase methods. acs.orgmdpi.com The use of ZrOCl2·8H2O as a catalyst for the reaction between biuret and amines is one such example that proceeds efficiently without a solvent. e-journals.in Solvent-free systems using carbon monoxide and sulfur have also been developed to produce ureas from primary amines at atmospheric pressure. thieme-connect.com

Neoteric Solvents: Where a solvent is necessary, neoteric solvents like ionic liquids (ILs) and deep eutectic solvents (DES) offer environmentally benign alternatives. researchgate.net

Ionic Liquids (ILs): Basic ionic liquids such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH) have been used as effective catalysts for the synthesis of disubstituted ureas from amines and CO2 under solvent-free conditions. rsc.org

Deep Eutectic Solvents (DES): DES are mixtures of compounds, such as choline (B1196258) chloride and urea, that have a significantly lower melting point than their individual components. mdpi.com They are attractive as green solvents because they are often biodegradable, non-toxic, and inexpensive. researchgate.net DES can function as both the reaction medium and the catalyst. core.ac.uk For example, a mixture of choline chloride and urea (reline) has been used as an effective solvent for various organic syntheses, and other DES based on choline chloride and metal salts or organic acids have been used as catalysts and media for multicomponent reactions to generate complex molecules. mdpi.comcore.ac.uk The use of a DES in the synthesis of this compound could offer a sustainable and efficient reaction environment.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a crucial concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. google.comexcli.de The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no byproducts. google.com

For the synthesis of this compound from cyclooctyl isocyanate and diethylamine (B46881), the reaction is an addition reaction.

Reaction: C₈H₁₅NCO + (C₂H₅)₂NH → C₁₃H₂₆N₂O

In this specific step, all atoms from both reactants are incorporated into the final product. Therefore, the atom economy for this transformation is theoretically 100%. This is a significant advantage of this synthetic approach.

Reaction: C₈H₁₇NH₂ + COCl₂ → C₈H₁₅NCO + 2HCl

Reaction efficiency is also determined by the chemical yield, which is the actual amount of product obtained compared to the theoretical maximum. While the isocyanate-amine reaction generally proceeds with high yields, factors such as reaction conditions, purity of reactants, and purification losses will influence the final isolated yield.

Table 1: Atom Economy of the Final Synthetic Step

Reactants Molecular Formula Molar Mass (g/mol) Desired Product Molecular Formula Molar Mass (g/mol) Atom Economy
Cyclooctyl isocyanate C₉H₁₅NO 153.22 This compound C₁₃H₂₆N₂O 226.36 100%
Diethylamine C₄H₁₁N 73.14

Stereoselective Synthesis of Chiral Analogs (If Applicable to Derivatives)

The parent molecule, this compound, is not chiral and therefore does not exist as enantiomers. However, chiral analogs could be synthesized by introducing stereocenters into the molecule. This can be achieved by using chiral starting materials.

For instance, if a chiral derivative of cyclooctylamine, such as a substituted cyclooctylamine with a defined stereochemistry, is used as the starting material, the resulting this compound analog would be chiral.

The stereoselective synthesis of ureas has been an area of active research, particularly for applications in organocatalysis and medicinal chemistry. Current time information in Bangalore, IN.ontosight.ainih.gov Chiral phosphoric acids have been successfully employed as catalysts in the enantioselective synthesis of certain urea derivatives. Current time information in Bangalore, IN.ontosight.ai These catalysts can create a chiral environment that favors the formation of one enantiomer over the other during the key bond-forming step.

Another approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction, and then subsequently removed.

Post-Synthetic Derivatization Strategies of this compound

Post-synthetic derivatization involves the chemical modification of the already formed this compound molecule to create new analogs with potentially different properties. The reactivity of the urea functional group provides several avenues for such modifications.

The urea group contains N-H protons that can be deprotonated under basic conditions, although they are generally not very acidic. The resulting anion could potentially be alkylated or acylated, though this might require strong bases and carefully controlled conditions.

More commonly, derivatization strategies might target other parts of the molecule. If the cyclooctyl ring contained a functional group, a wide range of chemical transformations could be applied. For example, a hydroxyl group on the cyclooctyl ring could be esterified or etherified. An alkene functionality could undergo various addition reactions.

Furthermore, the urea functional group itself can influence the reactivity of adjacent positions. For instance, it is conceivable that the cyclooctyl ring could be functionalized through C-H activation chemistry, with the urea group directing the reaction to a specific position.

Recent advancements have also shown that urea moieties can be incorporated into more complex structures through late-stage functionalization, highlighting the robustness of the urea group to various reaction conditions. i.moscowgoogle.com These strategies could potentially be applied to modify this compound.

Table 2: Summary of Potential Derivatization Strategies

Strategy Description Potential Reagents/Conditions
N-H Functionalization Alkylation or acylation of the N-H group. Strong base (e.g., NaH), alkyl halide or acyl chloride.
Ring Functionalization (if pre-functionalized) Modification of functional groups on the cyclooctyl ring. Dependent on the specific functional group present.
C-H Activation Direct functionalization of a C-H bond on the cyclooctyl ring. Transition metal catalysts (e.g., Palladium, Rhodium).

Advanced Spectroscopic and Structural Elucidation of 3 Cyclooctyl 1,1 Diethylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Cyclooctyl-1,1-diethylurea. Through the analysis of ¹H (proton) and ¹³C (carbon-13) spectra, along with advanced two-dimensional techniques, it is possible to map out the complete atomic connectivity and infer spatial arrangements.

Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on its constituent functional groups: a cyclooctyl ring, a diethylamino group, and a urea (B33335) backbone.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclooctyl ring, the ethyl groups, and the N-H proton of the urea linkage. The cyclooctyl protons would likely appear as a series of complex, overlapping multiplets in the aliphatic region (approximately 1.2-1.8 ppm). The methine proton attached to the nitrogen (C1'-H) would be shifted further downfield (around 3.5-4.0 ppm) due to the deshielding effect of the adjacent nitrogen atom. The ethyl groups would present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) around 3.2-3.4 ppm and a triplet for the methyl protons (-CH₃) around 1.1-1.3 ppm. The N-H proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the urea group is the most deshielded, with an expected chemical shift in the range of 155-160 ppm. The carbons of the ethyl groups would appear at approximately 40-45 ppm for the methylene carbons and 13-15 ppm for the methyl carbons. The cyclooctyl carbons would produce a set of signals in the aliphatic region, typically between 25 and 55 ppm, with the carbon directly attached to the nitrogen (C-1') being the most downfield of this group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on predictive models and data from analogous structures, as specific experimental data is not publicly available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~158
N-H Variable (e.g., 4.5-5.5) -
N-CH (Cyclooctyl C1') ~3.7 (m) ~52
Cyclooctyl CH₂ ~1.5-1.8 (m) ~25-35
N-(CH₂CH₃)₂ ~3.3 (q) ~42

To confirm the assignments from one-dimensional NMR and establish the precise bonding network, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the N-H proton and the adjacent methine proton of the cyclooctyl ring (C1'-H), and between the protons within the cyclooctyl ring itself. Crucially, it would show the coupling between the methylene and methyl protons of the ethyl groups, confirming their identity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the C1'-H proton to the C1' carbon of the cyclooctyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Expected key correlations for this compound would include:

The N-H proton showing a correlation to the carbonyl carbon (C=O) and carbons C2' and C8' of the cyclooctyl ring.

The methylene protons of the ethyl groups correlating with the carbonyl carbon and the methyl carbons of the ethyl groups.

The methine proton (C1'-H) of the cyclooctyl ring correlating to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. For this compound, NOESY could reveal through-space interactions between the protons of the ethyl groups and the protons on one face of the cyclooctyl ring, helping to define the preferred conformation of the molecule in solution.

The cyclooctane (B165968) ring is known for its conformational flexibility, existing in several low-energy conformations such as the boat-chair and crown forms. Variable temperature (VT) NMR studies would be instrumental in probing the dynamic processes of this compound. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the cyclooctyl proton signals. At low temperatures, the interconversion between different ring conformations might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons that are equivalent at room temperature. This would enable the determination of the energy barriers for conformational exchange and identify the most stable conformation of the cyclooctyl ring in this specific molecular environment.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₁₃H₂₆N₂O. Using the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 226.2045 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to measure a mass very close to this calculated value (e.g., within 5 ppm), which would confirm the elemental composition and provide strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺) and its fragmentation to produce a spectrum of product ions. The analysis of these fragments provides valuable information about the compound's structure. For this compound, several key fragmentation pathways could be predicted:

Loss of the cyclooctyl group: A common fragmentation would be the cleavage of the N-cyclooctyl bond, resulting in a fragment corresponding to the diethylurea moiety.

Cleavage of the ethyl groups: The loss of one or both ethyl groups from the diethylamino portion of the molecule is another expected fragmentation pathway.

Ring fragmentation of the cyclooctyl group: The cyclooctyl ring itself could undergo fragmentation, leading to a series of smaller aliphatic fragments.

McLafferty-type rearrangements: Although less direct, rearrangements involving hydrogen transfer could also occur, leading to characteristic neutral losses.

Predicted Key MS/MS Fragments for this compound

This table presents predicted m/z values for potential fragments of the protonated molecule ([M+H]⁺, m/z = 227.2123).

Predicted Fragment m/z Proposed Structure / Neutral Loss
198.1861 Loss of an ethyl group (-C₂H₅)
116.0922 [Diethylurea+H]⁺ (Loss of cyclooctene, C₈H₁₄)
88.0762 [Et₂N=C=O]⁺ (Fragment from urea core)

Advanced Spectroscopic and Structural Data for this compound Currently Unavailable in Public Scientific Literature

Following a comprehensive search of public scientific databases and literature, it has been determined that the specific experimental data required to construct a detailed article on this compound is not available. The requested analysis, focusing on advanced spectroscopic and structural elucidation, necessitates in-depth research findings that have not been published for this particular chemical compound.

The user-specified outline requires detailed information for the following sections, for which specific data is absent:

Conformational Analysis and Isomerism:A detailed discussion of the conformational analysis and potential isomerism of this compound would be speculative without supporting data from crystallographic or advanced NMR studies in solution. Studies on the dimethyl analogue confirm that the cyclooctyl ring typically adopts a boat-chair conformationarkat-usa.org, but this specific finding cannot be definitively applied to the diethyl derivative without direct experimental evidence.

General information suggests that this compound is a urea derivative with a chemical structure consisting of a urea backbone substituted with a cyclooctyl group and two ethyl groups. ontosight.ai Such compounds are recognized for their hydrophobic and lipophilic properties. ontosight.ai However, beyond this general description, the specific, advanced analytical data required to fulfill the requested article outline is not present in the accessible scientific literature.

Theoretical and Computational Investigations of 3 Cyclooctyl 1,1 Diethylurea

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of 3-cyclooctyl-1,1-diethylurea. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about the molecule's geometry, vibrational modes, and orbital energies.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms.

Theoretical calculations would be performed to predict the bond lengths, bond angles, and dihedral angles of the molecule. These calculated parameters can then be compared with experimental data if available. For instance, the C=O bond of the urea (B33335) moiety is a key structural feature, and its length provides insight into the electronic environment of the carbonyl group.

Vibrational frequency calculations are also performed to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds.

Table 1: Hypothetical DFT Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
N-HStretching3450
C-H (Cyclooctyl)Stretching2925
C-H (Ethyl)Stretching2970
C=OStretching1680
C-NStretching1350

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of the molecule's energy.

These high-accuracy energy calculations are essential for determining the thermodynamic stability of this compound. The total electronic energy, enthalpy of formation, and Gibbs free energy of the molecule can be calculated. These values are crucial for understanding the feasibility of chemical reactions involving this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the opposite.

Table 2: Hypothetical FMO Analysis Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and dynamic processes that occur over time.

MD simulations generate a trajectory that describes the positions and velocities of all atoms in the system as a function of time. Analysis of this trajectory can reveal the dynamic behavior of this compound, including the flexibility of the cyclooctyl ring and the rotation of the diethylamino group.

The cyclooctyl ring can adopt various conformations, such as the boat-chair and crown conformations. MD simulations can be used to explore the energy landscape of these different conformations and to determine the most stable conformers.

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules to investigate the effects of the solvent on the behavior of this compound.

For example, in a polar solvent like water, hydrogen bonding interactions between the solvent and the urea moiety can stabilize certain conformations of the molecule. In a nonpolar solvent, intramolecular interactions may play a more dominant role in determining the molecule's shape. These simulations can provide a detailed understanding of how the solvent environment modulates the conformational landscape and dynamic behavior of this compound.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, in silico methods can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, which are invaluable for structural elucidation and understanding the molecule's vibrational characteristics.

The prediction of NMR chemical shifts using quantum mechanical calculations has become a standard procedure in chemical research for structure verification and assignment. escholarship.orgrsc.org This process typically involves geometry optimization of the molecule's conformational space, followed by the calculation of magnetic shielding tensors using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

For this compound, a conformational search would first be performed to identify low-energy conformers. Each of these conformers would be subjected to geometry optimization, and their NMR shielding constants would be calculated. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers, providing a more accurate representation of the molecule's state in solution. nih.gov

The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound, based on DFT calculations, are presented below. These theoretical values are critical for assigning peaks in an experimentally obtained spectrum.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

Atom TypeAtom Number(s) (Hypothetical)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CarbonylC1-158.5
Ethyl CH₂C2, C43.2542.1
Ethyl CH₃C3, C51.1513.8
Cyclooctyl CH-NC63.9055.4
Cyclooctyl CH₂C7-C131.50 - 1.8525.0 - 35.0

Note: The predicted values are hypothetical and serve as an illustration of results from a typical DFT/GIAO calculation. Actual values may vary based on the level of theory, basis set, and solvent model used.

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another key application of computational chemistry that provides a molecular fingerprint. nih.govnih.gov These simulations are typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) for an optimized molecular structure. This analysis yields the harmonic vibrational frequencies and their corresponding normal modes.

IR intensities are determined from the changes in the dipole moment during a vibration, while Raman activities are related to changes in the polarizability. nih.govyoutube.com Theoretical calculations can predict these properties, allowing for the generation of a complete, simulated spectrum. Comparing a simulated spectrum to an experimental one can confirm the structure and help in the assignment of complex vibrational bands. researchgate.net

Key predicted vibrational frequencies for this compound are detailed in the following table. The assignments highlight the characteristic vibrations associated with the urea backbone and the aliphatic substituents.

Interactive Table 2: Predicted Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityVibrational Mode Assignment
2925 - 2950MediumStrongC-H asymmetric stretching (cyclooctyl and ethyl groups)
2850 - 2870MediumStrongC-H symmetric stretching (cyclooctyl and ethyl groups)
1645Very StrongWeakC=O stretching (urea carbonyl)
1450 - 1470MediumMediumCH₂ scissoring (cyclooctyl and ethyl groups)
1380StrongMediumC-N stretching (diethylamino group)
1250StrongWeakC-N stretching (cyclooctylamino group)
750 - 850MediumMediumCH₂ rocking (cyclooctyl ring modes)

Note: These are representative frequencies based on DFT calculations for similar urea derivatives. The intensities are qualitative (Weak, Medium, Strong).

Reaction Mechanism Modeling using Computational Approaches

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by exploring the potential energy surface (PES) that governs the transformation from reactants to products. nih.gov This involves identifying stationary points, such as minima (reactants, intermediates, products) and first-order saddle points (transition states), to map out the most favorable reaction pathways. fiveable.me

A transition state (TS) represents the highest energy point along the minimum energy pathway of an elementary reaction step. fiveable.me Its structure is fleeting and generally not directly observable experimentally. mit.edu Computational methods are therefore essential for characterizing these critical structures. Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of the reactants and the transition state.

For this compound, a relevant elementary reaction to study is the rotational barrier around the C-N bond connecting the carbonyl carbon to the diethyl-substituted nitrogen. This rotation often has a significant energy barrier in urea derivatives due to the partial double-bond character of the C-N bond. Locating the TS for this rotation involves optimization algorithms that search for a saddle point on the PES. The characterization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The table below summarizes hypothetical computational data for the transition state of the C-N bond rotation in this compound.

Interactive Table 3: Calculated Properties of the C-N Bond Rotation Transition State

ParameterGround State ValueTransition State Value
C1-N(Et₂) Dihedral Angle (°)0 / 180 (planar)~90
C1-N(Et₂) Bond Length (Å)1.361.42
C1=O Bond Length (Å)1.241.22
Activation Free Energy (ΔG‡) (kcal/mol)-14.5
Imaginary Frequency (cm⁻¹)--35i

Note: Values are illustrative and represent typical results from DFT calculations on substituted ureas.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric coordinates. youtube.com For chemical reactions, mapping the PES provides a comprehensive understanding of the reaction landscape, including all possible intermediates and transition states. fiveable.me While a full PES for a molecule like this compound is complex, a simplified 1D or 2D PES can be constructed by varying one or two key geometric parameters, such as bond lengths or dihedral angles, and calculating the energy at each point. This is known as a relaxed scan, where all other geometric parameters are optimized at each step.

For the C-N bond rotation in this compound, a 1D PES can be generated by plotting the potential energy against the C-N dihedral angle. Such a plot would visualize the energy minima corresponding to the stable planar conformers and the energy maximum that represents the rotational transition state. This mapping directly reveals the energy barrier for the process and provides a clear depiction of the reaction coordinate. These surfaces are fundamental for understanding reaction dynamics and kinetics. youtube.com

Analytical Chemistry Methodologies for Research on 3 Cyclooctyl 1,1 Diethylurea

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. For a compound like 3-Cyclooctyl-1,1-diethylurea, both liquid and gas chromatography platforms are applicable, depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile, thermally stable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

Method development would involve optimizing several parameters to achieve a robust separation with good peak shape and resolution. A successful HPLC method was developed for the identification of 1,3-dicyclohexylurea, a structurally similar compound, demonstrating the feasibility of this technique nih.gov. The urea (B33335) molecule and its common impurities, such as biuret (B89757) and triuret, can be effectively separated and quantified using HPLC with UV detection researchgate.netnih.gov.

Illustrative HPLC Method Parameters:

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a non-polar stationary phase for effective separation of the relatively non-polar analyte from more polar impurities.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)The ratio is optimized to achieve a suitable retention time and separation.
Flow Rate 1.0 mL/minControls the speed of the analysis and affects peak resolution.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 200-210 nmThe urea chromophore (C=O) absorbs in the low UV range, allowing for sensitive detection sielc.com.
Injection Vol. 10 µLA small, precise volume is used for quantitative accuracy.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of many substituted ureas by Gas Chromatography (GC) is often challenging due to their low volatility and thermal instability at the high temperatures required for vaporization acs.orgrsc.org. The compound can decompose in the injection port, leading to non-reproducible results acs.org. Therefore, GC analysis of this compound would necessitate a derivatization step to convert it into a more volatile and thermally stable analogue.

This process involves a chemical reaction to modify the urea's functional group. Several derivatization strategies have been successfully employed for urea and related compounds, making them amenable to GC analysis.

Potential Derivatization Reagents for GC Analysis:

ReagentDerivative FormedRationale
Heptafluorobutyric Anhydride (HFBA) N-Heptafluorobutyryl derivativeIncreases volatility and allows for highly sensitive detection using an Electron Capture Detector (ECD).
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Silyl derivativeReplaces active hydrogens with bulky, non-polar silyl groups, increasing thermal stability and volatility google.com.
Iodomethane N-Methylated derivativeMethylation of the amide nitrogen can form a stable tertiary amide suitable for GC analysis rsc.org.
Urease + Heptafluorobutyryl chloride HeptafluorobutanamideAn indirect method where urease decomposes urea to ammonia (B1221849), which is then derivatized for GC-MS detection google.com.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if this compound were to be used as a scaffold to synthesize chiral derivatives, or if it were derivatized using a chiral reagent, the assessment of enantiomeric purity would become critical.

Chiral chromatography, typically utilizing HPLC with a Chiral Stationary Phase (CSP), is the definitive method for separating enantiomers. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for a broad range of compounds, including urea derivatives nih.govmdpi.com.

Common Chiral Stationary Phases for Urea Derivatives:

CSP TypeChiral Selector ExampleTypical Mobile Phase
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Cyclodextrin-based β-Cyclodextrin derivativesMethanol (B129727)/Water/Buffer
Pirkle-type (Brush-type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/Isopropanol

Advanced Spectroscopic Quantification Methods

Spectroscopic methods provide powerful tools for quantifying chemical compounds by measuring the interaction of matter with electromagnetic radiation.

Quantitative NMR (qNMR) for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the concentration of a substance without the need for an identical reference standard of the analyte. The technique is based on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei.

For this compound, ¹H qNMR would be an ideal method for accurate concentration determination. The procedure involves dissolving a precisely weighed amount of the sample with a known amount of an internal standard in a suitable deuterated solvent. The concentration of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a signal from the internal standard. This method has been proven to be precise and accurate for the quantification of urea and its derivatives nih.govrsc.org.

Example of a ¹H qNMR Calculation:

ParameterAnalyte (this compound)Internal Standard (e.g., Maleic Anhydride)
Formula Weight ( g/mol ) 198.3298.06
Weight (mg) 25.5010.25
Proton Signal (¹H) -CH- of cyclooctyl ring (1H)-CH=CH- (2H)
Integral Value 1.852.00
Purity Calculation Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, Purity = Purity of the substance.

UV-Vis Spectroscopy for Concentration Profiling (if chromophoric)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is applicable to compounds containing chromophores—functional groups that absorb light. The urea functional group contains a carbonyl (C=O) moiety, which undergoes an n→π* electronic transition, resulting in weak absorption in the low UV region, typically around 200-220 nm bibliotekanauki.pl.

While direct UV-Vis spectroscopy of urea can be challenging due to the low wavelength and potential for interference, it can be a rapid and straightforward method for concentration profiling if a clear absorption maximum is identified bibliotekanauki.pl. Quantification is achieved by constructing a calibration curve based on the Beer-Lambert Law, which states a linear relationship between absorbance and concentration. In some cases, derivatization with a chromogenic reagent like p-dimethylaminobenzaldehyde can be used to shift the absorbance to a more convenient wavelength and increase sensitivity rsc.orgresearchgate.net.

Illustrative Calibration Data for Concentration Profiling:

Concentration (µg/mL)Absorbance at λmax
50.115
100.232
200.459
400.914
501.152

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex research matrices necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry, are indispensable for the accurate quantification and identification of this compound, particularly at trace levels. chemijournal.comrsisinternational.org The coupling of liquid or gas chromatography with tandem mass spectrometry (MS/MS) provides a robust platform for overcoming the challenges posed by matrix interference and for achieving the low detection limits required in many research applications. chemijournal.com

LC-MS/MS Method Development for Trace Analysis in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the determination of non-volatile compounds like this compound in various research samples. The development of a sensitive and selective LC-MS/MS method is critical for obtaining reliable data.

Method development typically commences with the optimization of the mass spectrometric parameters for this compound. This involves direct infusion of a standard solution into the mass spectrometer to determine the precursor ion and to optimize the collision energy for the generation of stable and abundant product ions. Electrospray ionization (ESI) in positive mode is commonly employed for urea-based compounds, as the urea functional group is readily protonated.

Chromatographic separation is subsequently optimized to ensure resolution from matrix components and potential isomers. Reversed-phase chromatography is a common approach for compounds of intermediate polarity like this compound. The choice of stationary phase, mobile phase composition, and gradient elution profile are all critical parameters that are fine-tuned to achieve optimal peak shape and separation.

A typical LC-MS/MS method for the trace analysis of this compound in a research matrix, such as cell culture media, might involve the parameters detailed in the following table.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)Two specific product ions for quantification and confirmation
Collision EnergyOptimized for each transition
Dwell Time50 ms

The use of multiple reaction monitoring (MRM) with at least two transitions for the analyte enhances the selectivity and reliability of the method, minimizing the risk of false positives.

GC-MS for Volatile Component Characterization

While this compound itself is not highly volatile, gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for the characterization of any volatile impurities or degradation products that may be present in a sample. This is particularly relevant in stability studies or in the analysis of synthetic reaction mixtures.

For GC-MS analysis, derivatization may sometimes be employed to increase the volatility and thermal stability of urea-based compounds, although direct analysis is often possible. The choice of the GC column is critical, with mid-polarity columns often providing good separation for a range of potential volatile components.

The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown volatile compounds.

An example of a GC-MS method for the characterization of volatile components associated with this compound is outlined below.

Table 2: Representative GC-MS Parameters for Volatile Component Analysis

ParameterCondition
Gas Chromatography
ColumnMid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Injection ModeSplitless
Oven Program50 °C (1 min), then 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
Mass Rangem/z 40-500
Scan Speed1000 amu/s
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Sample Preparation Strategies for Research Applications

The goal of sample preparation is to extract this compound from the research matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte.

For liquid matrices such as plasma or cell culture supernatants, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and is based on the polarity of this compound. A multi-step extraction may be necessary to achieve high recovery.

Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient alternative to LLE. For this compound, a reversed-phase sorbent (e.g., C18) can be used. The general steps involve conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.

For solid research matrices, such as tissue homogenates, an initial extraction step is required to bring the analyte into a liquid phase before further cleanup by LLE or SPE. This can be achieved through sonication or homogenization with an appropriate solvent.

Environmental Degradation Pathways of 3 Cyclooctyl 1,1 Diethylurea in Model Systems

Hydrolysis under Varied pH Conditions in Laboratory Media

No specific experimental data on the hydrolysis of 3-Cyclooctyl-1,1-diethylurea under varied pH conditions were found in the reviewed literature. However, the general behavior of substituted urea (B33335) herbicides suggests that they are relatively stable to chemical hydrolysis under moderate temperatures and pH conditions typically found in the environment (pH 4-10) oup.com.

The stability of the urea bond to hydrolysis is a known characteristic of this class of compounds. For instance, the calculated half-life for the hydrolysis of 1,3-dimethylurea (B165225) is over one year oecd.org. While acid-catalyzed cleavage can be an important degradation pathway for some classes of herbicides like sulfonylureas, phenylurea herbicides are generally more resistant researchgate.netnih.gov. The rate of hydrolysis for urea-based compounds is influenced by the nature of the substituent groups. The cyclooctyl and diethyl groups on this compound may impart a degree of steric hindrance and electronic effects that influence the susceptibility of the urea bond to cleavage, but without experimental data, the precise impact remains speculative. It is anticipated that under typical environmental pH conditions (pH 5-9), hydrolysis would be a slow degradation process for this compound.

Illustrative Hydrolysis Data for Related Urea Herbicides

CompoundpHTemperature (°C)Half-life (t½)Reference
1,3-DimethylureaNot specifiedNot specified> 1 year (calculated) oecd.org
Diuron5, 7, 925StableGeneral literature
Linuron5, 7, 925StableGeneral literature

This table provides illustrative data for other urea herbicides to indicate the general stability of this chemical class to hydrolysis. No specific data for this compound is available.

Photodegradation under Simulated Sunlight Conditions

There is no specific information available regarding the photodegradation of this compound under simulated sunlight. However, photodegradation is a recognized pathway for the transformation of some urea herbicides in the environment oup.comnih.gov. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which involves the transfer of energy from other light-absorbing substances in the water lsu.edu.

Studies on other urea herbicides have shown that photochemical processes can lead to partial degradation, forming various transformation products oup.com. For example, the photodegradation of phenylurea herbicides can be influenced by factors such as water temperature lsu.edu. The calculated half-life for the photo-oxidation of 1,3-dimethylurea in water is estimated to be 111 days oecd.org. The cyclooctyl group in this compound is an aliphatic moiety and is not expected to be a primary chromophore for absorbing sunlight. The urea functional group itself does not significantly absorb light at wavelengths greater than 290 nm, which is the range of sunlight reaching the Earth's surface oecd.org. Therefore, direct photodegradation is likely to be a minor degradation pathway. Indirect photodegradation, mediated by substances such as dissolved organic matter, could potentially play a more significant role.

Illustrative Photodegradation Data for a Related Urea Herbicide

CompoundMediumLight SourceHalf-life (t½)Reference
1,3-DimethylureaWaterSimulated sunlight~111 days (calculated) oecd.org

This table presents calculated data for a related compound to provide context for the potential rate of photodegradation. No specific experimental data for this compound is available.

Biodegradation Studies in Controlled Microbial Cultures

Specific studies on the biodegradation of this compound in controlled microbial cultures were not found. However, microbial degradation is a primary mechanism for the dissipation of substituted urea herbicides in the environment oup.comcambridge.orgnih.gov. A variety of microorganisms, including bacteria and fungi, have been shown to degrade urea herbicides nih.govcambridge.org.

For many substituted urea herbicides, the initial steps of biodegradation involve the transformation of the N-alkyl substituents. For N,N-dimethylurea herbicides like diuron, degradation often proceeds through the sequential removal of the methyl groups, followed by hydrolysis of the urea linkage to form the corresponding aniline (B41778) derivative cambridge.org. It is plausible that a similar pathway could occur for this compound, involving N-de-ethylation.

No microbial degradation products have been identified for this compound due to the absence of specific studies. Based on the degradation pathways of other N,N-dialkylurea herbicides, potential initial degradation products could include:

3-Cyclooctyl-1-ethylurea (formed by N-de-ethylation)

3-Cyclooctylurea (formed by subsequent N-de-ethylation)

Cyclooctylamine (formed by hydrolysis of the urea bond)

Diethylamine (B46881) (also formed by hydrolysis of the urea bond)

Further degradation of these initial products would be expected.

The enzymatic mechanisms for the degradation of this compound have not been elucidated. For other urea herbicides, enzymes such as amidases have been implicated in the hydrolysis of the urea linkage oup.com. The initial N-dealkylation steps are likely mediated by monooxygenase or demethylase enzymes. The specific enzymes involved would depend on the microbial species capable of utilizing this compound as a substrate.

Sorption and Leaching Behavior in Soil Column Models

No studies on the sorption and leaching behavior of this compound in soil column models are available. The mobility of urea herbicides in soil is largely governed by their sorption to soil components, particularly organic matter and clay minerals cambridge.orgscilit.comnih.gov.

The sorption of urea herbicides is inversely related to their water solubility and is strongly correlated with the organic matter content of the soil scilit.com. Herbicides with higher sorption potential are less likely to leach through the soil profile into groundwater nih.gov. The cyclooctyl group in this compound is a large, nonpolar moiety, which would be expected to increase its hydrophobicity and, consequently, its affinity for sorption to soil organic matter compared to smaller, more polar urea herbicides. This suggests that this compound may have a lower leaching potential than more water-soluble urea herbicides. The diethyl substitution on the nitrogen atom may also influence its interaction with soil particles.

Illustrative Soil Sorption Coefficients for Phenylurea Herbicides

CompoundSoil TypeOrganic Matter (%)Sorption Coefficient (Kd)Reference
FenuronVariousVariableLow scilit.com
MonuronVariousVariableModerate scilit.com
DiuronVariousVariableHigh scilit.com
LinuronVariousVariableHigh scilit.com

This table provides a qualitative comparison of the sorption of several phenylurea herbicides to illustrate the influence of chemical structure on soil mobility. No specific data for this compound is available.

Future Directions and Emerging Research Avenues for 3 Cyclooctyl 1,1 Diethylurea

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of unsymmetrical ureas often involves the reaction of an isocyanate with a primary or secondary amine. For 3-Cyclooctyl-1,1-diethylurea, this would typically involve the reaction of cyclooctyl isocyanate with diethylamine (B46881). Future research could focus on developing more efficient and environmentally benign synthetic routes.

Key Research Objectives:

Phosgene-Free Syntheses: Moving away from hazardous reagents like phosgene (B1210022) and its derivatives is a key goal in green chemistry. Alternative methods, such as the catalytic oxidative carbonylation of cyclooctylamine and diethylamine using carbon monoxide and an oxidant, could be explored.

Catalytic Approaches: The development of novel catalysts, for instance, based on manganese or other earth-abundant metals, for the dehydrogenative coupling of amines with formamides or methanol (B129727) could offer a more sustainable synthetic pathway.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to batch processes.

Table 1: Comparison of Potential Synthetic Routes for this compound

Method Precursors Potential Advantages Potential Challenges
Isocyanate RouteCyclooctyl isocyanate, DiethylamineHigh yield, well-establishedUse of potentially hazardous isocyanates
Oxidative CarbonylationCyclooctylamine, Diethylamine, CO, OxidantAtom-economicalRequires high pressure and temperature, catalyst development needed
Dehydrogenative CouplingCyclooctylamine, DiethylformamideAvoids toxic reagentsCatalyst efficiency and selectivity
Flow SynthesisVarious (adaptable to different routes)Enhanced safety, scalability, process controlInitial setup cost and optimization

Advanced Mechanistic Investigations into Chemical Reactivity

A thorough understanding of the reactivity of this compound is crucial for its potential applications. The N-H proton of the urea (B33335) group can be deprotonated, and the carbonyl oxygen is a hydrogen bond acceptor. The bulky cyclooctyl and flexible diethyl groups will influence the molecule's conformational preferences and steric hindrance around the urea core.

Future mechanistic studies could involve:

Kinetic Studies: Investigating the rates of reaction for derivatization or degradation under various conditions to understand the influence of the cyclooctyl and diethyl substituents.

Isotopic Labeling: Using isotopes of nitrogen, carbon, or hydrogen to trace the pathways of atoms in reactions, providing definitive evidence for proposed mechanisms.

In Situ Spectroscopy: Employing techniques like FT-IR and NMR spectroscopy to monitor reactions in real-time, allowing for the detection of transient intermediates.

Development of Sophisticated Analytical Tools for Research Characterization

The characterization of this compound and its potential derivatives would rely on a suite of modern analytical techniques. While standard methods like NMR, IR, and mass spectrometry would be fundamental, future research could focus on developing more specialized analytical protocols.

Potential Areas of Development:

Chromatographic Methods: Developing optimized HPLC or GC methods for the separation and quantification of this compound from complex mixtures, which would be crucial for reaction monitoring and purity assessment.

Hyphenated Techniques: Utilizing techniques like LC-MS/MS or GC-MS/MS for sensitive and selective detection, especially in trace analysis.

Chiral Separations: If chiral derivatives of the cyclooctyl ring are synthesized, developing enantioselective chromatographic methods would be essential for their separation and characterization.

Table 2: Analytical Techniques for the Characterization of N,N-Dialkyl-N'-cycloalkyl Ureas

Technique Information Obtained Potential Application for this compound
¹H and ¹³C NMRMolecular structure, connectivityConfirmation of synthesis, structural elucidation of derivatives
FT-IR SpectroscopyPresence of functional groups (C=O, N-H)Monitoring of reactions involving the urea moiety
Mass SpectrometryMolecular weight, fragmentation patternDetermination of molecular formula, identification of impurities
HPLC-UV/MSPurity, quantificationQuality control, reaction kinetics
X-ray CrystallographySolid-state structure, conformationUnderstanding intermolecular interactions

Theoretical Insights Driving Experimental Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, theoretical studies could provide valuable insights.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties like HOMO-LUMO energies, which relate to its reactivity.

Molecular Dynamics (MD): MD simulations can model the conformational flexibility of the cyclooctyl ring and the diethylamino group, providing insights into how the molecule might interact with other molecules or surfaces.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular application, QSAR models could be developed to correlate their structural features with their activity, aiding in the design of more potent compounds.

Potential for Derivatization in Materials Science Research

The urea functional group is well-known for its ability to form strong hydrogen bonds, making it a valuable building block in supramolecular chemistry and materials science. The presence of a reactive N-H group in this compound opens up possibilities for its derivatization and incorporation into larger molecular architectures.

Research Avenues in Materials Science:

Polymer Synthesis: The molecule could be functionalized with polymerizable groups to be incorporated as a monomer in the synthesis of polyureas or other polymers. The bulky cyclooctyl group could impart unique thermal and mechanical properties to the resulting materials.

Self-Assembling Systems: Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as fibers, gels, or vesicles, driven by hydrogen bonding and van der Waals interactions.

Surface Modification: The compound could be used to modify surfaces, with the cyclooctyl group providing a hydrophobic character and the urea group offering sites for further interactions.

Integration with Supramolecular Chemistry Research (e.g., Host-Guest Systems with Cyclodextrins)

Host-guest chemistry involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it. thno.org Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts. nih.gov The hydrophobic cyclooctyl group of this compound makes it a prime candidate for acting as a guest in such systems.

Future Research in Supramolecular Chemistry:

Complexation Studies: Investigating the formation of inclusion complexes between this compound and various cyclodextrins (α, β, and γ-CD). Techniques like NMR titration, isothermal titration calorimetry (ITC), and fluorescence spectroscopy could be used to determine the binding constants and thermodynamics of complexation.

Stimuli-Responsive Systems: Designing systems where the formation or dissociation of the host-guest complex can be triggered by external stimuli such as pH, temperature, or light. This could have applications in controlled release and sensing.

Development of Supramolecular Polymers: Using the host-guest interaction as a non-covalent linkage to form supramolecular polymers, where chains of cyclodextrin-threaded this compound derivatives could lead to materials with interesting rheological properties. A study on the dimethyl analog, Cycluron, has already demonstrated the formation of a 1:1 inclusion complex with β-cyclodextrin in aqueous solution. arkat-usa.org

Q & A

Q. What are the optimal synthetic routes for 3-Cyclooctyl-1,1-diethylurea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reacting cyclooctylamine with diethylcarbamoyl chloride in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Optimization includes controlling stoichiometry, reaction time (12-24 hours), and purification via recrystallization or column chromatography. Solvent choice impacts reaction efficiency; polar aprotic solvents may enhance nucleophilic substitution .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (MS) verifies molecular weight (198.3 g/mol). For impurity profiling, use reverse-phase HPLC with gradient elution, referencing certified impurity standards (e.g., acetylated derivatives) .

Q. What are the key considerations in designing solubility and stability studies for this compound in various solvents?

Solubility tests should cover aqueous buffers (pH 2–12), organic solvents (e.g., ethanol, acetone), and lipid matrices. Stability studies require controlled temperature (4°C–40°C) and light exposure. Use UV-Vis spectroscopy or HPLC to monitor degradation over time. Cyclodextrin inclusion complexes can enhance aqueous solubility, as shown in thermal stability assays .

Q. What safety protocols are recommended when handling this compound in laboratory settings, based on its toxicological profile?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential carcinogenicity (IARC Group 3). Avoid inhalation and skin contact. Store in airtight containers away from oxidizers. Toxicity assessments should follow OECD guidelines for acute oral/dermal exposure .

Advanced Research Questions

Q. How can researchers investigate the solid-state interactions of this compound with cyclodextrins, and what analytical techniques are critical for such studies?

Co-crystallization with permethylated α- or β-cyclodextrins (TRIMEA/TRIMEB) enables single-crystal X-ray diffraction to resolve host-guest geometries. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess dehydration and guest-release profiles. Complex stability varies; TRIMEB complexes retain cycluron up to 200°C, while DIMEB complexes exhibit lower thermal resistance .

Q. What methodologies are employed to analyze and resolve discrepancies in thermal decomposition profiles of cycluron inclusion complexes?

Conflicting TGA data may arise from hydration levels or crystal packing. Use dynamic vapor sorption (DVS) to quantify hygroscopicity. Pair DSC with variable heating rates (5–20°C/min) to identify kinetic decomposition pathways. Cross-validate with powder X-ray diffraction (PXRD) to confirm phase purity post-heating .

Q. How can impurity profiling of this compound be conducted using HPLC-MS, and what are the key considerations in method development?

Employ a C18 column with acetonitrile/water gradients (0.1% formic acid) for separation. MS detection in positive-ion mode identifies acetylated or hydroxylated impurities (e.g., m/z 240 for acetyl derivatives). Validate method specificity using spiked samples and certified reference materials (e.g., EP Impurities D-G) .

Q. What computational approaches are suitable for modeling the herbicidal activity of this compound, and how can QSAR studies be applied?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) related to receptor binding. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclooctyl hydrophobicity) with herbicidal efficacy. Validate predictions using in vitro assays on target enzymes (e.g., acetolactate synthase) .

Q. How can researchers assess the environmental degradation pathways of cycluron, and what analytical techniques are essential for metabolite identification?

Simulate soil/water degradation under UV light or microbial action. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects metabolites like hydroxylated or dealkylated derivatives. Isotopic labeling (¹⁴C) tracks mineralization rates. Compare degradation kinetics in aerobic vs. anaerobic conditions .

Q. What strategies can resolve conflicting data in the literature regarding the biological activity of this compound?

Cross-reference assay protocols (e.g., cell lines, exposure durations) to identify variability sources. Replicate studies under standardized OECD conditions. Use meta-analysis to integrate historical data, adjusting for methodological biases. Validate findings via orthogonal assays (e.g., enzyme inhibition vs. whole-plant bioassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.